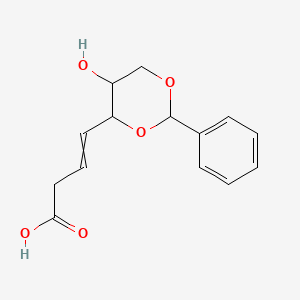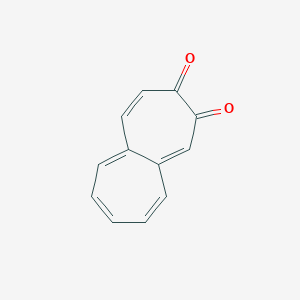
Heptalene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptalene-2,3-dione is a polycyclic hydrocarbon derivative characterized by the presence of two ketone groups at the 2 and 3 positions of the heptalene structure. Heptalene itself is composed of two fused cycloheptatriene rings, making it a non-aromatic, non-planar compound . The addition of the ketone groups introduces unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: Heptalene-2,3-dione can be synthesized through various organic reactions. One common method involves the oxidation of heptalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the use of cycloaddition reactions, where heptalene is reacted with suitable dienophiles to introduce the ketone functionalities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Heptalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the heptalene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields heptalene-2,3-diol .
科学的研究の応用
Heptalene-2,3-dione has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
作用機序
The mechanism of action of heptalene-2,3-dione involves its interaction with various molecular targets and pathways. The presence of the ketone groups allows it to participate in redox reactions, potentially affecting cellular processes. Its polycyclic structure can also interact with biological macromolecules, influencing their function and activity .
類似化合物との比較
Azulene: Another non-alternant hydrocarbon with unique electronic properties.
Pentalene: Similar in structure but with different electronic characteristics.
Cycloheptatriene: The parent compound of heptalene, lacking the fused ring structure.
Uniqueness: Heptalene-2,3-dione stands out due to its combination of non-alternant hydrocarbon structure and the presence of reactive ketone groups. This makes it a versatile compound for various chemical reactions and applications .
特性
CAS番号 |
105012-49-5 |
|---|---|
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC名 |
heptalene-2,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-9-4-2-1-3-5-10(9)8-12(11)14/h1-8H |
InChIキー |
DJLUZSRDFDGYGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=O)C(=O)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


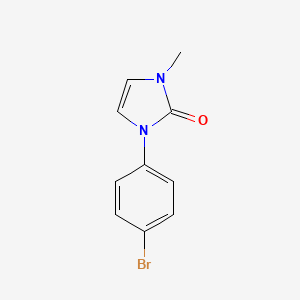

![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
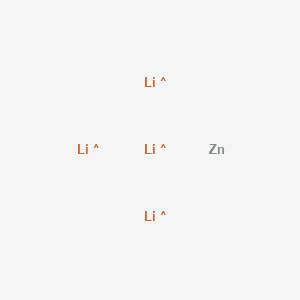
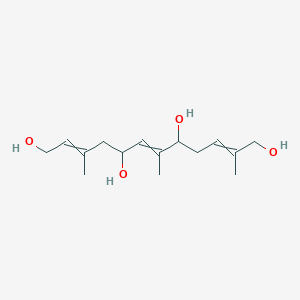

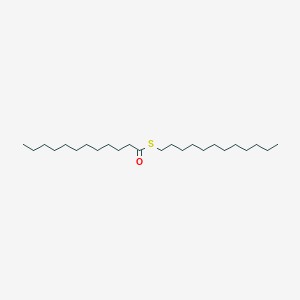
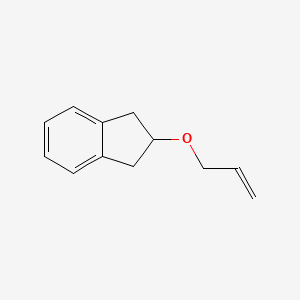
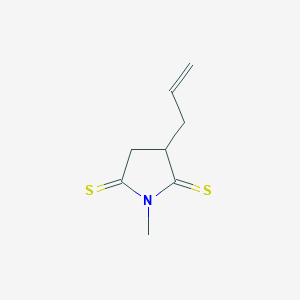
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
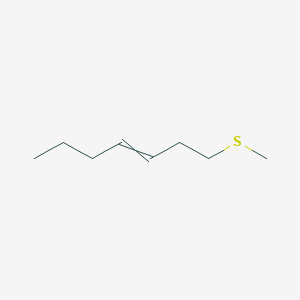
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
